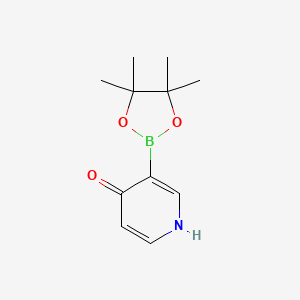

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

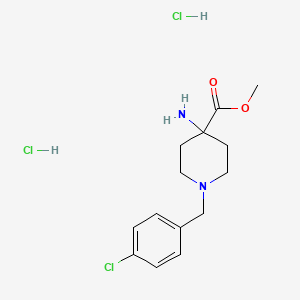

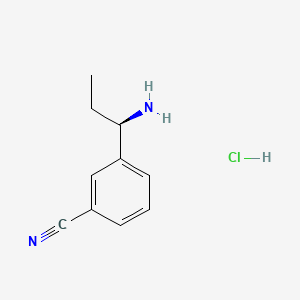

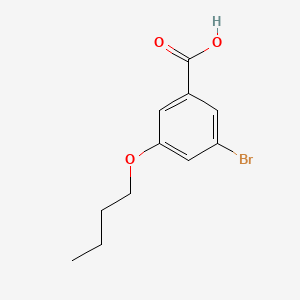

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol” is a chemical compound that belongs to the class of Heteroarylboronic Acid Esters . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular formula of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol” is C11H16BNO2 . The structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis

This compound is often used in Suzuki coupling reactions in the presence of a palladium catalyst to synthesize various organic compounds, including heterocyclic compounds and drug molecules . It can also undergo borylation at the benzylic C-H bond of alkylbenzenes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 and a predicted density of 0.99±0.1 g/cm3 . It has a melting point of 27-31°C (lit.) and a boiling point of 130°C/20mmHg (lit.) . The compound also has a refractive index of 1.49 .Applications De Recherche Scientifique

Synthetic Applications and Biological Importance

Design of Selective Inhibitors

Tri- and tetra-substituted imidazole scaffolds, potentially derivable from pyridin-4-ol structures, are known for their selective inhibition of the p38 mitogen-activated protein kinase, a target for proinflammatory cytokine release inhibition. This involves the design, synthesis, and activity studies of such compounds, highlighting the importance of pyridine derivatives in medicinal chemistry (Scior et al., 2011).

Hybrid Catalysts for Medicinal Chemistry

The review on hybrid catalysts underscores the significance of pyranopyrimidine cores, derivable from pyridin-4-ol structures, as key precursors in medicinal and pharmaceutical industries. These cores are crucial for synthesizing a wide range of bioactive molecules, demonstrating the role of pyridine derivatives in the development of lead molecules for therapeutic applications (Parmar et al., 2023).

Chemosensing Applications

Pyridine derivatives, including potentially those derived from pyridin-4-ol, are highlighted for their wide range of biological activities and their role in chemosensing. These derivatives can act as highly effective chemosensors for the detection of various species, emphasizing the versatility of pyridine structures in analytical chemistry (Abu-Taweel et al., 2022).

Material Science and Optoelectronics

Organic Thermoelectric Materials

The advancement in poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which share a structural similarity with pyridin-4-ol derivatives in terms of organic semiconductor applications, is discussed. These materials have shown promise in organic thermoelectric applications, suggesting the potential for derivatives of pyridin-4-ol in similar applications (Zhu et al., 2017).

Optoelectronic Applications

The review on functionalized quinazolines and pyrimidines, related to pyridine derivatives, showcases their applications in optoelectronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. This underscores the importance of pyridine and its derivatives in the development of novel materials for electronic and luminescent devices (Lipunova et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-7-13-6-5-9(8)14/h5-7H,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTQFHBTLKCIGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744714 |

Source

|

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol | |

CAS RN |

1244772-69-7 |

Source

|

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

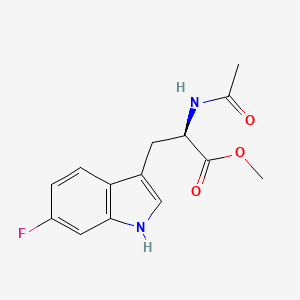

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)

![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)